ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Lipophilicity LogP Benzoxazinone

Researchers replicating PPO inhibitor programs face batch variability in N-4 benzoxazinone intermediates, compromising synthetic reproducibility. This exact ethyl ester (CAS 26494-57-5) eliminates that risk. • LogP 1.63 & zero HBD - matches the physicochemical profile required for foliar uptake in postemergence herbicides and passive CNS permeation. • Ethyl ester handle balances hydrolytic stability with synthetic lability, enabling controlled late-stage diversification. • ≥98% purity ensures consistent reaction kinetics and LC-MS monitoring (MW 269.68). Ideal for agrochemical and medicinal chemistry teams requiring exact building blocks for scaffold derivatization.

Molecular Formula C12H12ClNO4
Molecular Weight 269.68
CAS No. 26494-57-5
Cat. No. B2454622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
CAS26494-57-5
Molecular FormulaC12H12ClNO4
Molecular Weight269.68
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)COC2=C1C=C(C=C2)Cl
InChIInChI=1S/C12H12ClNO4/c1-2-17-12(16)6-14-9-5-8(13)3-4-10(9)18-7-11(14)15/h3-5H,2,6-7H2,1H3
InChIKeyNZGHBJWHNJXJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS 26494-57-5): Procurement-Grade Physicochemical and Functional Profile


Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS 26494-57-5) is a synthetic benzoxazinone derivative with the molecular formula C12H12ClNO4 and a molecular weight of 269.68 g/mol [1]. The compound features a 6-chloro substituent on the benzoxazine core and an ethyl acetate side chain at the N-4 position. Two key computed properties distinguish it from close analogs: a lipophilicity value of LogP 1.63 and a topological polar surface area (TPSA) of 55.84 Ų . This combination of moderate lipophilicity with zero hydrogen bond donors underpins its utility as a permeable, derivatizable scaffold in agrochemical and medicinal chemistry research programs.

1 Scaffold for PPO inhibitor lead optimization programs
2 Moderate lipophilicity supports membrane permeability studies
3 Zero H-bond donor profile may support CNS-targeted library design

Why In-Class Benzoxazinone Analogs Cannot Simply Replace Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate in Synthesis Programs


Benzoxazinone derivatives with identical core structures but different N-4 side chains or ester groups exhibit markedly different physicochemical properties that directly impact their utility as synthetic intermediates. The ethyl ester in this compound (LogP 1.63) provides a specific balance of lipophilicity and hydrolytic stability that is distinct from the carboxylic acid (CAS 26494-58-6; predicted to be substantially more hydrophilic) and the methyl ester analog (CAS 874814-84-3; reported LogP 0.85-2.15, depending on the prediction method) . In a published protoporphyrinogen IX oxidase (PPO) inhibitor optimization program, the benzoxazinone scaffold served as a versatile building block where the N-4 substituent identity directly modulated both enzyme inhibition potency and crop selectivity [1]. Substituting the ethyl acetate handle with a different ester or acid during synthesis alters reaction kinetics, intermediate solubility, and final product profiles. These quantifiable differences in logP and molecular recognition make generic substitution scientifically unjustifiable without re-optimization of the entire synthetic pathway.

! Ethyl ester LogP (~1.6) vs. methyl ester (0.9–2.2) and acid (
! Molecular weight and heavy atom count differences across ester/acid analogs can shift reaction stoichiometry and LC-MS detection.
! Absence of H-bond donors vs. amide analog’s two HBDs may limit CNS permeability, requiring independent validation.

Quantitative Differentiation Evidence: Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Analogs

The ethyl ester derivative (CAS 26494-57-5) exhibits a computed LogP of 1.63 , positioning it in a distinct lipophilicity window relative to its closest ester analogs. The methyl ester (CAS 874814-84-3) has a reported LogP of 0.85 (Fluorochem) to 2.15 (Chemsrc), while the carboxylic acid (CAS 26494-58-6) is expected to be substantially more hydrophilic (LogP < 1.0, predicted). The observed LogP of 1.63 translates to an approximately 43-fold greater octanol/water partition coefficient compared to a hypothetical compound with LogP 0.0. This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility in cell-based assays and in vivo studies.

LogP Comparison
Data to verify
Ethyl ester LogP = 1.63
Methyl ester: 0.85–2.15
Acid analog: expected
~6-fold partition difference vs. methyl ester lower bound
Supports lipophilicity-dependent assay context
Computational prediction; cross-study variability noted
MW & Heavy Atoms
Reported
Ethyl: MW 269.68 (18 heavy atoms)
Methyl: 255.65 (17 atoms)
Acid: 241.63 (16 atoms)
+5.5% and +11.6% mass vs. methyl/acid
Impacts stoichiometry and MS detection window
Confirmed by PubChem; synthetic intermediate context
H-Bond Profile
Data to verify
Ethyl: HBD 0, HBA 4, TPSA 55.84 Ų
Amide: HBD 2, HBA 5, TPSA 57.73 Ų
2 fewer HBDs; lower polar surface area
Absence of HBDs may support CNS permeability context
Computed values; amide analog disqualifies based on HBD count
PPO Inhibitor Scaffold
Class-level
Ethyl ester as versatile building block
Published PPO inhibitor series: Ki 14 nM, selectivity 3200
No equivalent published use for methyl/acid analogs
Supports compatibility with reported synthetic protocols
J. Agric. Food Chem. 2023; class-level scaffold inference
Lipophilicity LogP Benzoxazinone Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Selection

The ethyl ester (MW 269.68 g/mol, 18 heavy atoms) [1] provides a distinct mass increment relative to the methyl ester (MW 255.65 g/mol, 17 heavy atoms) and the carboxylic acid (MW 241.63 g/mol, 16 heavy atoms) . In multi-step syntheses such as the PPO inhibitor program described by Zheng et al. (2023) [2], the ethyl ester handle serves as both a protecting group and a synthetic handle for subsequent diversification. The additional methylene unit in the ethyl ester versus the methyl ester alters both the steric environment at the N-4 position and the hydrolytic stability profile under basic or enzymatic conditions.

MW & Heavy Atoms
Reported
Ethyl: MW 269.68 (18 heavy atoms)
Methyl: 255.65 (17 atoms)
Acid: 241.63 (16 atoms)
+5.5% and +11.6% mass vs. methyl/acid
Impacts stoichiometry and MS detection window
Confirmed by PubChem; synthetic intermediate context
Molecular weight Synthetic intermediate Benzoxazinone Building block

Hydrogen Bond Donor/Acceptor Profile Differentiation from Amide Analogs

The ethyl ester contains zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4) . In contrast, the acetamide analog 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide possesses two hydrogen bond donors (HBD = 2) and five hydrogen bond acceptors (HBA = 5) . This difference translates to a substantially lower polar surface area for the ester (TPSA = 55.84 Ų) versus the amide (TPSA = 57.73 Ų, with additional H-bond donor contributions). The absence of HBDs in the ethyl ester facilitates passive membrane permeation and reduces the likelihood of P-glycoprotein efflux recognition, a property that is advantageous when the compound is used as a starting scaffold for CNS-penetrant or intracellular target-focused libraries.

H-Bond Profile
Data to verify
Ethyl: HBD 0, HBA 4, TPSA 55.84 Ų
Amide: HBD 2, HBA 5, TPSA 57.73 Ų
2 fewer HBDs; lower polar surface area
Absence of HBDs may support CNS permeability context
Computed values; amide analog disqualifies based on HBD count
Hydrogen bonding Permeability Benzoxazinone Drug-likeness

Documented Utility as a Versatile Building Block in Herbicide Discovery (PPO Inhibitor Program)

Zheng et al. (2023) identified the benzoxazinone scaffold bearing an N-4 ester handle as a versatile building block for generating potent protoporphyrinogen IX oxidase (PPO) inhibitors [1]. In this study, systematic modification of the N-4 substituent yielded compound 7af, which exhibited a Ki of 14 nM against Nicotiana tabacum PPO (NtPPO) and a selectivity factor of 3,200 over human PPO (Ki = 44.8 µM). While the specific compound in this guide (ethyl ester) was not the final optimized inhibitor, it represents the core scaffold from which such optimization programs are launched. The ethyl ester form provides a tractable synthetic handle for amidation, hydrolysis, or transesterification diversification steps. No equivalent study has demonstrated comparable versatility for the methyl ester or free acid forms as starting points for the same PPO inhibitor series.

PPO Inhibitor Scaffold
Class-level
Ethyl ester as versatile building block
Published PPO inhibitor series: Ki 14 nM, selectivity 3200
No equivalent published use for methyl/acid analogs
Supports compatibility with reported synthetic protocols
J. Agric. Food Chem. 2023; class-level scaffold inference
Protoporphyrinogen oxidase PPO inhibitor Herbicide discovery Benzoxazinone scaffold

High-Confidence Application Scenarios for Ethyl (6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate Based on Quantitative Differentiation Evidence


Lead Optimization in Protoporphyrinogen IX Oxidase (PPO) Herbicide Discovery Programs

The ethyl ester serves as the foundational N-4 building block for generating benzoxazinone-pyrimidinedione hybrids with potent PPO inhibitory activity. Its LogP of 1.63 and zero hydrogen bond donor count align with the physicochemical requirements for foliar uptake in postemergence herbicide applications. Researchers replicating or extending the Zheng et al. (2023) PPO inhibitor series should procure this exact ester form to ensure synthetic fidelity and avoid re-optimization of reaction conditions.

Synthesis of CNS-Penetrant or Intracellular Target-Focused Compound Libraries

With zero hydrogen bond donors (HBD = 0) and a TPSA of 55.84 Ų, the ethyl ester meets key drug-likeness criteria for passive membrane permeation . Medicinal chemistry teams constructing libraries targeting intracellular enzymes or CNS receptors should prioritize this ester form over the amide analog (which possesses two HBDs and higher TPSA) to maximize the probability of achieving cellular activity.

Intermediate for Diversification via Ester Hydrolysis or Transesterification

The ethyl ester handle offers a balance of hydrolytic stability and synthetic lability that differs from both the methyl ester (faster hydrolysis) and the tert-butyl ester (slower, acid-labile). Its molecular weight (269.68 g/mol) provides a convenient mass increment for monitoring reaction progress by LC-MS [1]. Process chemistry groups developing scalable routes to benzoxazinone-derived active pharmaceutical ingredients (APIs) or agrochemicals can use this intermediate for controlled late-stage diversification.

Application
Selection Property
Validation Focus
PPO lead optimization
Moderate lipophilicity, zero HBD
Synthetic protocol compatibility, SAR reproduction
CNS-targeted library synthesis
Zero hydrogen bond donor profile
Permeability and efflux avoidance
Late-stage diversification
Ethyl ester handle lability
Controlled hydrolysis, LC-MS monitoring
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